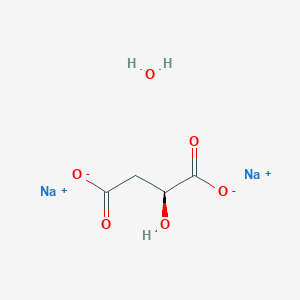

L-Malic acid disodium salt monohydrate

Description

L-Malic acid disodium salt monohydrate (CAS 64887-73-6) is the sodium salt of L-malic acid, a naturally occurring dicarboxylic acid integral to the tricarboxylic acid (TCA) cycle. Its molecular formula is C₄H₄Na₂O₅·H₂O, with a molecular weight of 234.08 g/mol. This compound serves as a key intermediate in cellular energy production, facilitating ATP synthesis via its role in the Krebs cycle . It is widely used in biochemical research, particularly in metabolic studies, enzyme catalysis, and mitochondrial function analysis . Industrially, it finds applications in food science, cosmetics, and pharmaceuticals due to its pH-regulating properties and biocompatibility .

Propriétés

Numéro CAS |

207511-06-6 |

|---|---|

Formule moléculaire |

C4H6Na2O6 |

Poids moléculaire |

196.07 g/mol |

Nom IUPAC |

disodium;(2S)-2-hydroxybutanedioate;hydrate |

InChI |

InChI=1S/C4H6O5.2Na.H2O/c5-2(4(8)9)1-3(6)7;;;/h2,5H,1H2,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-2/t2-;;;/m0.../s1 |

Clé InChI |

JHLALIGYBAKQQI-SQGDDOFFSA-L |

SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].O.[Na+].[Na+] |

SMILES isomérique |

C([C@@H](C(=O)[O-])O)C(=O)[O-].O.[Na+].[Na+] |

SMILES canonique |

C(C(C(=O)[O-])O)C(=O)[O-].O.[Na+].[Na+] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Malic acid disodium salt monohydrate can be synthesized through the neutralization of L-malic acid with sodium hydroxide. The reaction typically involves dissolving L-malic acid in water and then adding sodium hydroxide solution until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the disodium salt monohydrate .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then crystallized and dried to obtain the monohydrate form .

Analyse Des Réactions Chimiques

Types of Reactions: L-Malic acid disodium salt monohydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce oxaloacetic acid.

Reduction: It can be reduced to produce succinic acid.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents like thionyl chloride.

Major Products:

Oxidation: Oxaloacetic acid.

Reduction: Succinic acid.

Substitution: Various substituted malic acid derivatives.

Applications De Recherche Scientifique

Chemistry: L-Malic acid disodium salt monohydrate is used as a chiral building block in organic synthesis. It is also used in the preparation of standard solutions for analytical chemistry .

Biology: In biological research, it is used to study metabolic pathways, particularly the citric acid cycle. It serves as a substrate for enzymes involved in these pathways .

Medicine: this compound is used in the formulation of pharmaceuticals, particularly in the development of drugs that target metabolic disorders .

Industry: In the food industry, it is used as a flavor enhancer and acidity regulator. It is also used in the production of biodegradable polymers .

Mécanisme D'action

L-Malic acid disodium salt monohydrate exerts its effects by participating in various biochemical pathways. In the citric acid cycle, it is converted to oxaloacetic acid by the enzyme malate dehydrogenase. This conversion is crucial for the production of energy in cells. The compound also acts as a chelating agent, binding to metal ions and facilitating their transport and utilization in biological systems .

Comparaison Avec Des Composés Similaires

Key Research Findings

Metabolic Regulation: this compound enhances mitochondrial respiration rates by 20–30% compared to sodium fumarate in isolated rat liver mitochondria, highlighting its superior role in energy transduction .

Stereochemical Specificity : The L-enantiomer shows 50% higher binding affinity to malate dehydrogenase than the racemic DL-form, underscoring its importance in enzyme kinetics studies .

Safety Profile: While non-toxic at physiological concentrations, the disodium salt is irritating to eyes and skin at >10% concentrations, necessitating careful handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.